Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H7BrN2O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
Benzoxazole derivatives are known to interact with biological receptors in the human body , which suggests that this compound may also interact with specific receptors or enzymes to exert its effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate brominated carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 5-bromo-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate
- Methyl 2-amino-5-fluoro-1,3-benzoxazole-7-carboxylate
- Methyl 2-amino-5-iodo-1,3-benzoxazole-7-carboxylate
Uniqueness
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to unique biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSDEYSYMBUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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